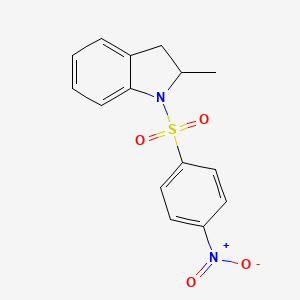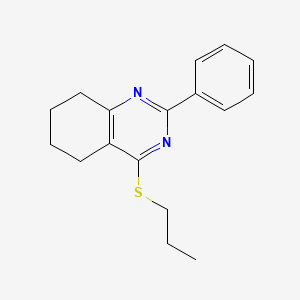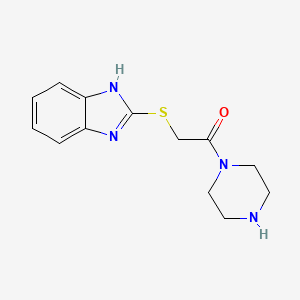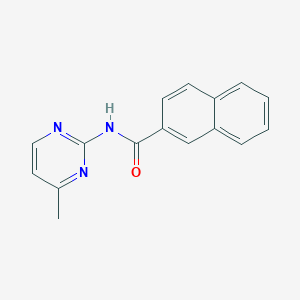![molecular formula C12H12ClN5O B7452000 N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist acts as an inverse agonist of the N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide receptor, which is mainly expressed in the central nervous system. It binds to the receptor and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. This results in a decrease in appetite, pain, and other physiological processes regulated by the endocannabinoid system.
Biochemical and Physiological Effects:
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has several advantages for lab experiments. It is a potent and selective antagonist of the N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide receptor, which makes it an ideal tool for studying the endocannabinoid system. It has also been found to have low toxicity and good pharmacokinetic properties. However, N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully known. It is also expensive and not widely available.
Direcciones Futuras
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has several potential future directions for research. It can be studied further for its therapeutic applications in various fields such as neurology, endocrinology, and psychiatry. It can also be used as a tool for studying the endocannabinoid system and its role in various physiological processes. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Finally, N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be synthesized via a multistep process involving the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclobutanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been extensively studied for its potential therapeutic applications in various fields such as neurology, endocrinology, and psychiatry. It has been found to have a significant impact on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and psychiatric disorders such as anxiety and depression.
Propiedades
IUPAC Name |
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-8-4-5-9(11-15-17-18-16-11)10(6-8)14-12(19)7-2-1-3-7/h4-7H,1-3H2,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKVVLLNTJPCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)



![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)
